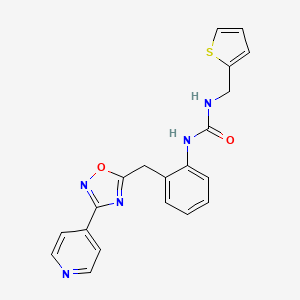

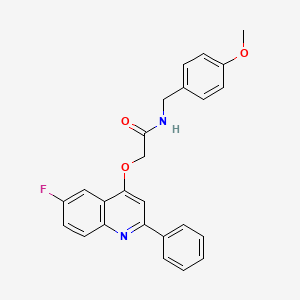

![molecular formula C15H10N2O8 B2466737 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid CAS No. 324067-85-8](/img/structure/B2466737.png)

2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitrophenols, for example, are more acidic than phenol itself .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . For instance, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) is synthesized by selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST) .Molecular Structure Analysis

The molecular structure of nitro compounds is characterized by a full positive charge on nitrogen and a half-negative charge on each oxygen . This results in high dipole moments of nitro compounds .Chemical Reactions Analysis

Nitro compounds undergo various chemical reactions. For example, the nitro group in nitroalkanes can be identified by strong infrared bands at about 1550cm − 1 and 1375cm − 1 .Physical And Chemical Properties Analysis

Nitro compounds have unique physical and chemical properties. For example, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Radical Arylation in Organic Synthesis : The synthesis of carbazomycin B through radical arylation methods, involving compounds related to 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid, was described by Crich and Rumthao (2004) in their study on the synthesis of carbazomycin B using radical arylation of benzene (Crich & Rumthao, 2004).

- In Luminescent Property Studies : Sivakumar et al. (2010) explored the influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds, utilizing derivatives of benzoic acid, which shares structural similarities with 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid (Sivakumar et al., 2010).

Applications in Material Science

- In Corrosion Inhibition Research : Mishra et al. (2018) investigated the effect of electron-withdrawing nitro groups on the inhibition behavior of certain compounds for mild steel acidic corrosion, a study relevant to understanding the behavior of related nitro-substituted benzoic acids (Mishra et al., 2018).

Photophysical and Electrochemical Studies

- Photolysis and Photochemical Transformations : Lin and Abe (2021) conducted a study on photolysis of caged benzoic acids featuring chromophores similar to the nitrophenyl group in 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid, examining transformations under light-triggered conditions (Lin & Abe, 2021).

Potential Biological Applications

- In Antiparasitic Property Investigations : Delmas et al. (2002) explored the in vitro antiparasitic properties of compounds structurally related to 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid, providing insight into potential biological applications (Delmas et al., 2002).

Mécanisme D'action

Target of Action

It is known that nitro compounds and carboxylic acids, which are part of the compound’s structure, have significant biological activities .

Mode of Action

Nitro compounds are known to undergo various reactions, including free radical reactions . Carboxylic acids, on the other hand, are known for their acidity, which is influenced by resonance effects .

Biochemical Pathways

The presence of nitro groups and carboxylic acid in the compound suggests that it may be involved in a variety of biochemical reactions .

Pharmacokinetics

The compound’s logp, logd, and logsw values are provided, which are related to the compound’s solubility and permeability, and thus its potential bioavailability .

Result of Action

The presence of nitro groups and carboxylic acid in the compound suggests that it may have significant biological activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O8/c18-14(19)13-11(2-1-3-12(13)17(23)24)15(20)25-8-9-4-6-10(7-5-9)16(21)22/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFWWTJWMANJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

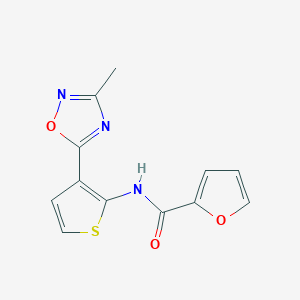

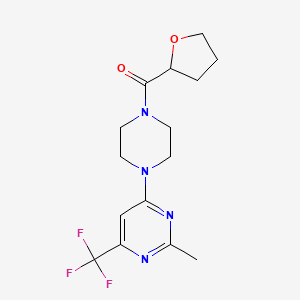

![(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2466654.png)

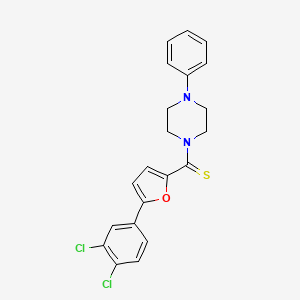

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)

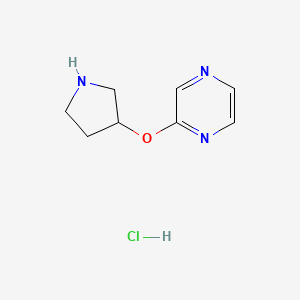

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)

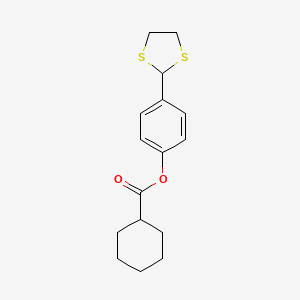

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)

![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)

![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)